Ferroptosis Induction: Lepadin E vs. Lepadin H
Lepadin E demonstrates a distinct potency profile as a ferroptosis inducer compared to its close structural analog, Lepadin H. Both compounds were evaluated in parallel in HeLa cells. The data reveal that while both induce ferroptosis, Lepadin E exhibits a lower EC50 value (0.9 µM) compared to Lepadin H (0.7 µM), indicating a difference in potency for inducing cell death via the p53-SLC7A11-GPX4 pathway [1]. This difference is attributed to the subtle variation in their side-chain unsaturation, with Lepadin E's α,β-unsaturated ester serving as a more effective Michael acceptor [1].
| Evidence Dimension | Cytotoxicity / Ferroptosis Induction (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.9 µM |
| Comparator Or Baseline | Lepadin H: EC50 = 0.7 µM |
| Quantified Difference | Lepadin E is 1.29-fold less potent than Lepadin H in this assay. |
| Conditions | HeLa cell line; 24-hour treatment; cell viability assessed. |
Why This Matters
For researchers requiring a more potent ferroptosis inducer in HeLa cells, Lepadin H may be preferred; however, the difference in EC50 values highlights the critical impact of the side-chain unsaturation on biological activity, making Lepadin E a valuable tool for structure-activity relationship (SAR) studies.
- [1] Wang, W., Ma, F., Cheung, Y. T., Zeng, G., Zhou, Y., Chen, Z., ... & Tong, R. (2023). Marine Alkaloid Lepadins E and H Induce Ferroptosis for Cancer Chemotherapy. Journal of Medicinal Chemistry, 66(16), 11201-11215. View Source
